6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
6-bromopyrrolo[3,2-b]pyridin-1-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-7-6(10-4-5)1-2-11(7)9/h1-4H,9H2 |
InChI Key |
ZVTGNQWZHYDKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=C1N=CC(=C2)Br)N |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of Brominated and Aminated Pyrrolo 3,2 B Pyridine Systems
Transformations Involving the C-6 Bromine Moiety
The bromine atom at the C-6 position of the pyrrolo[3,2-b]pyridine ring system is a key handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the 6-bromo-7-azaindole scaffold is a competent substrate for these transformations.
The Suzuki-Miyaura coupling , which forms new carbon-carbon bonds by reacting an organoboron species with a halide, has been successfully applied to 7-azaindole (B17877) systems. For instance, the coupling of 6-chloro-3-iodo-N-protected 7-azaindoles with arylboronic acids proceeds selectively at the more reactive C-3 iodo position, followed by coupling at the C-6 chloro position under different conditions. acs.org While specific examples with 6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine are not extensively documented, the reactivity of the 6-halo-7-azaindole core suggests its feasibility. Reaction conditions typically involve a palladium catalyst such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like SPhos, and a base like cesium carbonate in a toluene/ethanol solvent mixture. acs.org The reaction tolerates a range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. acs.org
The Stille coupling , utilizing organotin reagents, and the Sonogashira coupling , which involves the reaction of terminal alkynes, are also valuable methods for the functionalization of halo-7-azaindoles. The Sonogashira reaction, in particular, is a well-established method for introducing alkynyl moieties. nih.govunl.pt Typical conditions for the Sonogashira coupling of 2-amino-3-bromopyridines, a related heterocyclic system, involve a palladium catalyst like Pd(CF₃COO)₂ with PPh₃ as a ligand, a copper(I) co-catalyst (CuI), and an amine base such as triethylamine (B128534) in a solvent like DMF at elevated temperatures. scirp.org These conditions often lead to high yields of the corresponding alkynyl-substituted products. scirp.org
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and has been effectively used for the amination of halo-7-azaindoles. nih.gov This reaction allows for the coupling of a wide array of primary and secondary amines with the 6-bromo-pyrrolo[3,2-b]pyridine core. The use of palladium precatalysts has been shown to be advantageous, enabling reactions under mild conditions even in the presence of unprotected N-H groups on the azaindole ring. nih.gov A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, which could be applicable to the target compound. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 6-Halo-7-Azaindole Systems
| Reaction Type | Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 6-Chloro-3-iodo-N-protected 7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 °C | 6-Chloro-3-phenyl-N-protected 7-azaindole |
| Suzuki-Miyaura | 3,6-Dichloro-N-protected 7-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 110 °C | 3,6-Bis(4-methoxyphenyl)-N-protected 7-azaindole |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | 2-Amino-3-(phenylethynyl)pyridine |
| Buchwald-Hartwig | 5-Bromo-7-azaindole (B68098) | Morpholine | Pd precatalyst / L1 | LiHMDS | Dioxane | 100 °C | 5-(Morpholino)-7-azaindole |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides an alternative route for the functionalization of the 6-bromo-pyrrolo[3,2-b]pyridine system. In general, nucleophilic aromatic substitution on pyridine (B92270) rings is favored at the 2- and 4-positions due to the ability of the electronegative nitrogen to stabilize the intermediate Meisenheimer complex. nih.gov However, with sufficient activation by electron-withdrawing groups or under forcing conditions, substitution can also occur at other positions. The reactivity of halopyridines in SNAr reactions is a well-established principle. youtube.com For this compound, the pyridine nitrogen atom enhances the electrophilicity of the ring, making it susceptible to attack by strong nucleophiles. While specific examples for the target compound are scarce, related halo-7-azaindoles can undergo SNAr reactions, typically requiring high temperatures and a large excess of the nucleophile. nih.gov
Reactivity of the Pyrrole (B145914) 1-Amino Group (if present)
The presence of an amino group at the N-1 position of the pyrrole ring introduces a unique set of reactive possibilities, although specific studies on this compound are limited. The reactivity of this group can be inferred from the chemistry of other N-amino heterocycles.
Acylation and Sulfonylation Reactions
The 1-amino group is expected to behave as a nucleophile and can undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acylamino derivatives. youtube.comgoogle.com Similarly, sulfonylation with sulfonyl chlorides would yield N-sulfonylamino compounds. nih.govorganic-chemistry.org These reactions typically proceed in the presence of a base to neutralize the acid byproduct. The reactivity of the N-amino group can be influenced by the electronic nature of the pyrrolo[3,2-b]pyridine ring system.
Alkylation and Reductive Amination
Direct alkylation of the 1-amino group with alkyl halides can be challenging to control and may lead to overalkylation. masterorganicchemistry.com A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comlibretexts.orgwikipedia.org This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the N-amino group with an aldehyde or ketone, followed by in-situ reduction of the intermediate with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylamino product. masterorganicchemistry.comlibretexts.orgwikipedia.org
Reactivity of Amine Groups at other Ring Positions (e.g., C-4, C-5, C-6)
The reactivity of amino groups at other positions on the pyrrolo[3,2-b]pyridine ring, such as C-4, C-5, or C-6, would be analogous to that of aminopyridines. These exocyclic amino groups are generally nucleophilic and can undergo a variety of reactions including acylation, sulfonylation, and alkylation. Furthermore, they can influence the reactivity of the ring towards electrophilic substitution. For instance, the presence of an amino group can activate the ring towards electrophilic attack. However, detailed studies on the specific reactivity of amino groups at these positions for the this compound scaffold are not extensively reported in the current literature. The compound 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine is noted as an intermediate for creating more complex heterocyclic compounds through substitution reactions. rug.nl
Functionalization of the Pyrrole Nitrogen (N-1) (e.g., Alkylation, Acylation)
There are no published studies on the alkylation or acylation of the N-1 amino group of this compound. The reactivity of this primary amine, attached to a heterocyclic nitrogen, would be the subject of foundational research, which appears not to have been conducted or published.
Stereoselective and Regioselective Functionalization Approaches
The scientific record contains no information regarding attempts to achieve stereoselective or regioselective functionalization of this specific molecule. Such studies would be contingent on first establishing baseline reactivity, which has not been reported.
Mechanistic Investigations of Key Derivatization Pathways
In the absence of any reported derivatization reactions for this compound, there are consequently no mechanistic investigations into its reaction pathways.
Further empirical research, including the synthesis, isolation, and characterization of this compound, is required before its reactivity and potential for derivatization can be explored and understood.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Functionalized Pyrrolo 3,2 B Pyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments would be required to assign all proton, carbon, and nitrogen signals and to establish the connectivity of the 6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine molecule.
One-dimensional NMR spectra provide the initial and fundamental information about the molecular structure.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin coupling). For this compound, one would expect to observe signals for the four aromatic protons on the bicyclic ring system and the protons of the N-amine and N-H pyrrole (B145914) groups. The protons on the pyridine (B92270) ring would likely appear at a lower field (higher ppm) compared to those on the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen. The NH₂ protons of the amine group would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The spectrum for the target compound is expected to show seven distinct signals corresponding to the seven carbon atoms of the pyrrolo[3,2-b]pyridine core. Carbons bonded to electronegative atoms like nitrogen or bromine would be deshielded and appear at a lower field. For instance, the carbon atom bearing the bromine (C6) would be expected in the 110-120 ppm range, while the carbons adjacent to the ring nitrogens would also show characteristic shifts.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower sensitivity, provides direct information about the nitrogen atoms. researchgate.net This technique would be invaluable in distinguishing the three different nitrogen environments in the molecule: the pyrrole nitrogen (N1), the pyridine nitrogen (N4), and the exocyclic amine nitrogen (N-NH₂). Each would have a characteristic chemical shift, confirming their respective roles within the heterocyclic system. researchgate.net
| Expected 1D NMR Data for this compound | |
| Nucleus | Expected Chemical Shift (δ) Range (ppm) |
| ¹H | Aromatic Protons (4H): 6.5 - 8.5 ppmPyrrole N-H (1H): 10.0 - 12.0 ppm (broad)Amine N-H₂ (2H): 4.0 - 6.0 ppm (broad) |
| ¹³C | Aromatic Carbons: 95 - 155 ppmC-Br: ~115 ppm |
| ¹⁵N | Pyridine N: -100 to 0 ppmPyrrole N-H: -180 to -140 ppmAmine N-H₂: -320 to -280 ppm |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For the target molecule, COSY would establish the connectivity between adjacent protons on the pyridine and pyrrole rings, allowing for sequential assignment of the aromatic protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (¹JCH). sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal, providing unambiguous assignments for all the C-H groups in the molecule. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org While less critical for a rigid aromatic system, it can help confirm assignments by showing spatial proximity between protons on different parts of the molecule, such as between the amine protons and a nearby aromatic proton.
| Expected Key 2D NMR Correlations | |
| Experiment | Expected Key Correlations to Confirm Structure |
| COSY | Correlations between H2↔H3 and H5↔H7, establishing proton connectivity on each ring. |
| HSQC | Direct one-bond correlations for all C-H pairs (e.g., C2-H2, C3-H3, C5-H5, C7-H7). |
| HMBC | Long-range correlations from H7 to C5 and C6, confirming the pyridine ring structure and bromine position. Correlations from H2 to C3a and C7a, confirming the ring fusion. |
| NOESY | Spatial correlation between the amine protons and H2, confirming the position of the amine group at N1. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula. For this compound (C₇H₆BrN₃), HRMS would be used to confirm this exact composition. semanticscholar.org A key feature would be the observation of two major peaks of nearly equal intensity for the molecular ion [M]+ and/or the protonated molecule [M+H]+, separated by approximately 2 Da. This characteristic isotopic pattern is definitive for the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
| Calculated Exact Mass for C₇H₆BrN₃ | |
| Ion | Calculated Monoisotopic Mass (Da) |
| [M]+ (for ⁷⁹Br) | 210.9745 |
| [M]+ (for ⁸¹Br) | 212.9725 |
| [M+H]+ (for ⁷⁹Br) | 211.9823 |
| [M+H]+ (for ⁸¹Br) | 213.9803 |
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. nih.gov The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the amine group (-NH₂), the bromine radical (•Br), or hydrogen bromide (HBr). Analyzing these fragmentation patterns helps to piece together the different components of the molecule, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. The N-H stretching region would be particularly informative, likely showing distinct bands for the pyrrole N-H and the symmetric and asymmetric stretches of the primary amine (-NH₂) group.
| Expected IR Absorption Bands | |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine, -NH₂) | 3400 - 3250 (two bands, symmetric & asymmetric) |
| N-H Stretch (Pyrrole, >N-H) | 3200 - 3100 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=C and C=N Stretch (Aromatic Rings) | 1620 - 1450 |
| N-H Bend (Amine) | 1650 - 1580 |
| C-N Stretch | 1350 - 1250 |
| C-Br Stretch | 700 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this method provides valuable insights into the extent of conjugation and the effects of various functional groups on the electronic structure.
The pyrrolo[3,2-b]pyridine core possesses a conjugated π-system. The presence of the bromine atom and the amino group on the pyridine and pyrrole rings, respectively, is expected to influence the electronic absorption spectrum. The lone pair of electrons on the nitrogen of the amino group can participate in the π-system, acting as an auxochrome, which typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. libretexts.org In contrast, the bromo group, being an electron-withdrawing group, may cause a more complex shift in the absorption bands.
The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, would be expected to exhibit characteristic π → π* transitions. The analysis of the absorption maxima (λmax) and the corresponding molar absorptivities (ε) can provide qualitative information about the electronic nature of the molecule.
Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
| Ethanol | 235 | 25,000 | π → π |
| Ethanol | 280 | 12,000 | π → π |
| Ethanol | 320 | 8,500 | n → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and torsional angles.
For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map derived from the diffraction data allows for the determination of the atomic positions within the crystal lattice.
The resulting structural data would confirm the connectivity of the pyrrolo[3,2-b]pyridine core, the position of the bromo and amino substituents, and the planarity of the fused ring system. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino group and potential halogen bonding involving the bromine atom, which govern the solid-state architecture. The crystal structure of related N-aminopyridinium salts has been shown to provide valuable information on the geometry of the amine substituent relative to the aromatic ring. acs.org
Illustrative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (Å3) | 998 |
| Z | 4 |
| Density (calculated, g/cm3) | 1.75 |
Chromatographic Purity Assessment Techniques (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of a compound and for its identification and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate the target compound from any impurities, starting materials, or byproducts. For a polar aromatic amine like this compound, a reversed-phase HPLC method would likely be employed. nih.govhplc.eu This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak at a specific retention time.
Illustrative HPLC Parameters and Results for Purity Assessment
| Parameter | Condition/Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.5 min |
| Purity | >98% (by peak area) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. kuleuven.be This technique is highly sensitive and selective, providing not only the retention time but also the mass-to-charge ratio (m/z) of the eluting compounds.
For this compound, electrospray ionization (ESI) in positive ion mode would likely be used to generate the protonated molecular ion [M+H]+. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine. Natural bromine consists of two isotopes, 79Br and 81Br, in nearly a 1:1 ratio. nih.gov This results in two peaks for the molecular ion, separated by 2 m/z units, with approximately equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Hypothetical LC-MS Data for this compound
| Parameter | Value |
| Ionization Mode | ESI Positive |
| [M+H]+ (for 79Br) | 212.99 |
| [M+H]+ (for 81Br) | 214.99 |
| Isotopic Ratio | ~1:1 |
| Retention Time | 8.5 min |
Computational and Theoretical Investigations of Functionalized Pyrrolo 3,2 B Pyridine Systems
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular stability.
Illustrative Data from Quantum Chemical Calculations: This table illustrates the typical output from DFT calculations for a hypothetical molecule, not specific data for the title compound.
| Property | Calculation Method | Basis Set | Typical Value |
|---|---|---|---|
| Ground State Energy | DFT (B3LYP) | 6-311++G(d,p) | Energy in Hartrees |
| Dipole Moment | DFT (B3LYP) | 6-311++G(d,p) | Value in Debye |
| Optimized Bond Lengths | DFT (B3LYP) | 6-311++G(d,p) | Angstroms (Å) |
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In studies of related pyridine (B92270) derivatives, DFT calculations have been used to compute these orbital energies and map their spatial distribution. nih.gov This analysis can reveal the most likely sites for electrophilic and nucleophilic attack. For example, in many aromatic systems, the HOMO is often distributed across the π-system, while the LUMO's location can indicate sites susceptible to nucleophilic addition.
Illustrative Global Reactivity Descriptors: This table shows common descriptors derived from HOMO-LUMO energies, which are used to predict reactivity. The values are for illustrative purposes only.
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to electronegativity |
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis is used to explore the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like 6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine, this could involve rotation around single bonds, such as the N-N bond of the amine group.
Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. nih.gov These simulations provide a detailed picture of molecular behavior, including conformational changes, interactions with solvent molecules, and the stability of molecular complexes. nih.gov In studies of related heterocyclic ligands interacting with biological targets, MD simulations have been used to assess the stability of binding poses and the quality of interactions, such as salt bridges, over time. nih.gov Such simulations are critical for understanding how a molecule might behave in a realistic biological environment.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By comparing the computed spectrum with the experimental one, researchers can confidently assign vibrational modes to specific functional groups and bonding arrangements.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus. In studies of various pyridine and pyrrolopyrimidine derivatives, theoretical calculations have served as a powerful tool to corroborate experimental spectroscopic data and confirm molecular structures. nih.govbeilstein-journals.org
Illustrative Predicted vs. Experimental Data: This table demonstrates how theoretical spectroscopic data is typically compared with experimental results for structural verification.
| Spectrum | Parameter | Predicted Value (DFT) | Experimental Value |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | δ value | δ value |
| ¹³C NMR | Chemical Shift (ppm) | δ value | δ value |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. This is particularly useful in the synthesis of complex heterocyclic scaffolds like pyrrolo[3,2-b]pyridine.
A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy point along a reaction coordinate. Using methods like DFT, researchers can locate the geometry of a transition state and calculate its energy. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile maps the energy changes that occur as a reaction progresses, allowing for the determination of activation energies and reaction enthalpies. This information helps to understand the feasibility of a proposed synthetic step and can explain why a particular product is formed over others. For example, computational modeling has been applied to understand the complex cyclization processes involved in forming various pyrrolopyrimidine and pyrrolopyridine cores. bohrium.com
Mechanistic Biological Studies Involving Functionalized Pyrrolo 3,2 B Pyridines Strictly Non Clinical Focus
In Vitro Biochemical Assay Development for Target Interaction
To investigate the interaction of functionalized pyrrolo[3,2-b]pyridines with specific biological targets, a variety of in vitro biochemical assays are employed. These assays are fundamental for quantifying binding affinity, determining inhibitory concentrations, and understanding the kinetics of interaction.
Enzyme Inhibition and Kinetics: Cell-free enzyme assays are a primary tool for assessing the potency of these compounds. For instance, derivatives have been tested against kinases like FMS kinase and Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.orgnih.gov In these assays, the compound is incubated with the purified enzyme and its substrate, and the enzyme's activity is measured. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is a key parameter derived from these experiments. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory activity against FGFR1, 2, and 3, leading to the identification of compounds with low nanomolar IC50 values. nih.gov Similarly, pyrrolo[3,2-c]pyridine derivatives were tested in a 10-dose mode against FMS kinase to determine their IC50 values. nih.gov
Receptor Binding Assays: To determine the affinity and selectivity of compounds for specific receptors, binding assays are utilized. The TR-FRET-based LanthaScreen Binding Assay, for example, can be used to determine the dissociation constant (Kd) of derivatives against targets like the cKIT receptor tyrosine kinase. mdpi.com Studies on 1H-pyrrolo[3,2-b]pyridine derivatives as negative allosteric modulators of the GluN2B receptor also rely on in vitro potency assays to quantify their interaction with the receptor. acs.org
Cytotoxicity and Proliferation Assays: The effect of these compounds on cell viability is often assessed using assays like the sulforhodamine B (SRB) method. This assay has been used to evaluate the antiproliferative activity of pyrrolo[2,3-b]pyridine analogues against various human cancer cell lines, such as A549 (lung), HeLa (cervical), and MDA-MB-231 (breast). nih.govresearchgate.net
The table below summarizes various in vitro assays used for functionalized pyrrolopyridines.
| Assay Type | Purpose | Example Target/System | Key Parameter | References |
|---|---|---|---|---|
| Cell-Free Enzyme Assay | Measure direct inhibition of enzyme activity | FMS Kinase, FGFR, PDE4B | IC50 | nih.govrsc.orgnih.govnih.govacs.org |
| TR-FRET Binding Assay | Determine binding affinity to a target protein | cKIT Receptor Tyrosine Kinase | Kd | mdpi.com |
| Sulforhodamine B (SRB) Assay | Assess cytotoxicity and antiproliferative effects | A549, HeLa, MDA-MB-231 cell lines | GI50 / IC50 | nih.govresearchgate.net |
| Tubulin Polymerization Assay | Evaluate inhibition of microtubule formation | Purified Tubulin | Inhibition % | nih.govtandfonline.com |
| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement within a cell | Intracellular Kinases | Thermal Stability Shift | N/A |
Molecular Interactions with Biological Macromolecules
Understanding how functionalized pyrrolo[3,2-b]pyridines interact with macromolecules like proteins and DNA is central to defining their mechanism of action. These interactions are often the initial event that triggers a biological response.
Protein Binding: The primary mechanism for many pyrrolopyridine derivatives involves binding to the active or allosteric sites of enzymes, particularly kinases. The heterocyclic nature of the pyrrolopyridine core is crucial for these interactions. The bromine atom present in compounds like 6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine can form halogen bonds with amino acid residues in the active sites of enzymes, which can lead to the inhibition or modulation of enzyme activity. For example, studies on pyrrolo[2,3-b]pyridine derivatives targeting c-Met kinase revealed that the scaffold forms two critical hydrogen bonds with the backbone of Met1160 in the kinase hinge region. tandfonline.com Similarly, derivatives targeting tubulin have been shown to bind to the colchicine-binding site, interacting with key residues such as Thrα179 and Asnβ349 through hydrogen bonds. nih.govtandfonline.com
DNA Intercalation: Some analogues within the broader pyrrolopyridine class have been shown to interact with nucleic acids. Studies on certain pyrrolo[2,3-b]pyridine derivatives revealed an ability to intercalate into calf thymus DNA. nih.govresearchgate.net This interaction forms a compound-DNA complex that may block DNA replication, contributing to the molecule's antiproliferative effects. nih.govresearchgate.net This mode of action represents an alternative mechanism to direct enzyme inhibition.
Cellular Pathway Modulation Studies in Model Systems
Beyond direct target interaction, it is essential to understand how these molecular events translate into changes in cellular function. Cellular pathway modulation studies in various model systems, such as cancer cell lines or immune cells, provide this crucial context.
Signaling Cascade Inhibition: Functionalized pyrrolopyridines have been shown to modulate key signaling pathways involved in cell growth and survival. For example, a novel 1H-pyrrolo[2,3-b]pyridine derivative was found to target CDK8, leading to the indirect inhibition of β-catenin activity and downregulation of the WNT/β-catenin signaling pathway. acs.org Derivatives targeting FGFRs can block the activation of downstream pathways like RAS–MEK–ERK and PI3K–Akt, which are often dysregulated in cancer. nih.gov
Modulation of Cellular Processes: The impact of these compounds on fundamental cellular processes is a key area of investigation.
Cell Cycle Arrest: Several pyrrolopyridine derivatives induce cell cycle arrest. A potent CDK8 inhibitor caused cell cycle arrest in the G2/M and S phases in colorectal cancer cells. acs.org Similarly, tubulin-targeting 1H-pyrrolo[3,2-c]pyridine derivatives were demonstrated to cause significant G2/M phase cell cycle arrest. nih.govtandfonline.com
Apoptosis Induction: In addition to halting the cell cycle, many of these compounds can trigger programmed cell death, or apoptosis. Studies have shown that pyrrolo-pyridine benzamide (B126) derivatives and FGFR inhibitors can induce apoptosis in cancer cell lines. rsc.orgnih.govnih.gov
Inflammatory Response: In the context of inflammation, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been shown to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide. nih.govacs.orgnih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Probing
Structure-Activity Relationship (SAR) studies are performed to understand how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing a series of related compounds, researchers can identify which parts of the molecule (pharmacophores) are essential for activity and which can be modified to improve properties like potency and selectivity. acs.orgnih.govnih.govnih.gov
For the pyrrolopyridine scaffold, SAR studies have revealed several key insights:
Core Scaffold Importance: A scaffold-hopping experiment demonstrated the importance of the pyrrolo[2,3-b]pyridine core for PDE4B inhibition, as moving to an N-methylated pyrrolo[3,2-b]pyridine resulted in a loss of activity. nih.gov
Substituent Effects: The type and position of substituents on the pyrrolopyridine ring system significantly influence activity. In a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, compounds with a benzamido moiety were more potent than their primary amino analogues, potentially due to the occupancy of a hydrophobic pocket. nih.gov For diarylureas with a pyrrolo[3,2-b]pyridine scaffold, compounds with 5-benzylamide substituted 4'-amide moieties showed the most potent antiproliferative activity against a melanoma cell line. nih.gov The addition of electron-donating groups like methoxy (B1213986) (OCH3) can also affect the antiproliferative activity of pyridine (B92270) derivatives. mdpi.com
The following table details SAR findings for various functionalized pyrrolopyridines.
| Scaffold | Target/Activity | Structural Modification | Impact on Activity | References |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | PDE4B Inhibition | Switching to N-methylated pyrrolo[3,2-b]pyridine | Loss of activity | nih.gov |
| Pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | Addition of a benzamido moiety vs. primary amine | Increased potency | nih.gov |
| Pyrrolo[3,2-b]pyridine | Antiproliferative (Melanoma) | Introduction of 5-benzylamide substituted 4'-amide moieties | Most potent activity in the series | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | Antiproliferative (Tubulin Inhibition) | Electron-donating groups (OH, OCH3) on B-ring | Improved inhibitory activities | nih.gov |
| Pyrrolo[3,4-c]pyridine | Analgesic Activity | Ethyl/propyl chains vs. methyl as R2 substituent | Increased potency | mdpi.com |
Molecular Docking and Molecular Dynamics Simulations to Elucidate Binding Modes and Interactions
To gain a deeper, three-dimensional understanding of how these compounds interact with their targets, computational methods like molecular docking and molecular dynamics (MD) simulations are employed.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. Docking studies have been instrumental in rationalizing the SAR of pyrrolopyridine derivatives. For instance, modeling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides in the active site of PDE4B helped to understand how these compounds interact with the enzyme. nih.gov Docking of 1H-pyrrolo[3,2-c]pyridine derivatives into the colchicine-binding site of tubulin suggested that the lead compound forms hydrogen bonds with Thrα179 and Asnβ349. nih.govtandfonline.com Similarly, docking studies of pyrrolo-pyridine benzamide derivatives with c-Met kinase demonstrated the formation of four key hydrogen bonds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the molecular interactions than static docking poses. MD simulations have been used to study the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4), confirming the stability of the binding modes predicted by docking. mdpi.com These simulations can also help identify key amino acid residues that play a crucial role in the binding free energy, as shown in the study of pyrrolo-pyridine benzamide derivatives with c-Met kinase, where Met1160, Phe1134, and Phe1223 were identified as key functional residues. nih.gov
Target Identification and Validation Methodologies in Biological Contexts
A critical aspect of mechanistic studies is the confident identification and validation of the biological targets responsible for a compound's effects.
Target Identification: A common approach to identify the targets of a new compound is to screen it against a large panel of known biological targets. For example, a potent pyrrolo[3,2-c]pyridine derivative was tested against a panel of 40 kinases to assess its selectivity, confirming that it was highly selective for FMS kinase. nih.gov Another strategy involves "scaffold hopping" or "molecular hybridization," where the core structure of a known inhibitor is replaced with a new scaffold (like pyrrolopyrimidine) while aiming to retain binding to the validated target, such as CSF1R. mdpi.com
Target Validation: Once a putative target is identified, its relevance must be validated in a biological context. This involves demonstrating that engagement of the target by the compound leads to the observed cellular effect. Target engagement can be confirmed in vivo; for example, several 1H-pyrrolo[3,2-b]pyridine derivatives were assessed for their ability to occupy the GluN2B receptor in rats after oral administration, with some compounds achieving greater than 75% receptor occupancy. acs.org In cellular systems, validation can involve showing that the compound inhibits a known downstream signaling event of the target protein. For instance, the ability of a CDK8 inhibitor to downregulate the WNT/β-catenin pathway provides strong evidence that CDK8 is the relevant target in that cellular context. acs.org
Applications of Functionalized Pyrrolo 3,2 B Pyridines As Core Scaffolds in Chemical Synthesis Research
Utility as Building Blocks for Complex Heterocyclic Architectures
No information is available regarding the use of 6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine as a building block for synthesizing more complex heterocyclic structures.
Role in Fragment-Based Approaches to Ligand Discovery (as a scaffold)
There are no published studies that identify or utilize this compound as a scaffold in fragment-based ligand discovery.
Development of Chemical Probes for Biological Systems
The development or use of this compound as a chemical probe for biological systems has not been reported in the scientific literature.
Precursors for Advanced Organic Materials (e.g., optoelectronic applications, without specific product names)
No research has been found that describes the application of this compound as a precursor for advanced organic materials with optoelectronic properties.
Challenges and Future Research Directions in Functionalized Pyrrolo 3,2 B Pyridine Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The demand for greener and more efficient chemical processes is driving a paradigm shift in the synthesis of pyrrolopyridine derivatives. Future efforts are focused on methodologies that offer high yields, operational simplicity, and a reduced environmental footprint.
Key strategies include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient approach. One-pot, three-component reactions have been successfully employed to construct various functionalized pyrrolo[3,4-b]pyridine skeletons. nih.govresearchgate.netrsc.org This strategy minimizes intermediate isolation steps, thereby saving time, solvents, and resources.
Cascade Reactions: The design of cascade (or domino) reactions, where a series of intramolecular transformations are triggered by a single event, provides elegant and efficient pathways to complex molecular architectures from simple precursors. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating methods. researchgate.net This technique is particularly valuable for optimizing reaction conditions and rapidly generating compound libraries.
Sustainable Catalysis: A significant challenge is the move away from heavy-metal catalysts toward more sustainable alternatives. Methodologies utilizing base catalysis (e.g., with DBU or triethylamine) or even catalyst-free conditions are being developed, simplifying purification and reducing toxic waste. researchgate.netresearchgate.netresearchgate.net
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
Expanding the chemical space of pyrrolo[3,2-b]pyridines depends on the ability to selectively functionalize the core scaffold. The bromine atom in structures like 6-bromo-1H-pyrrolo[3,2-b]pyridine serves as a versatile handle for derivatization, particularly through modern cross-coupling reactions. sigmaaldrich.com
Future research is focused on:
Advanced Cross-Coupling: The continued application of palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, remains crucial for creating C-C and C-N bonds, respectively. rsc.orgmdpi.com The development of new ligands and catalysts that allow these reactions to proceed under milder conditions with a broader substrate scope is an ongoing goal. nih.gov
Direct C-H Functionalization: A major frontier in synthetic chemistry is the direct activation and functionalization of carbon-hydrogen bonds. This approach avoids the need for pre-functionalized starting materials (like halogenated derivatives), making synthetic routes more atom-economical and efficient. Applying these methods to the pyrrolopyridine core could unlock new avenues for derivatization.
Understanding Intrinsic Reactivity: A deeper understanding of the inherent electronic properties of the pyrrolo[3,2-b]pyridine nucleus is essential for predicting and exploiting its reactivity. For instance, the high reactivity at specific positions in the related pyrrolo[3,2-b]pyrrole (B15495793) core has been capitalized upon for constructing more complex systems. rsc.org Similar detailed studies on the pyrrolo[3,2-b]pyridine scaffold will guide future synthetic designs.
Advancements in High-Throughput Mechanistic Screening Techniques
To accelerate the discovery of new bioactive compounds, high-throughput screening (HTS) has become an indispensable tool. This technology allows for the rapid testing of thousands of compounds, enabling the identification of "hits" with desired biological activity. nih.gov
Future advancements in this area will likely involve:
Phenotypic and Target-Based Screening: The application of HTS to screen libraries of pyrrolopyridine derivatives against both specific molecular targets (e.g., a particular kinase) and in cell-based (phenotypic) assays will continue to be a primary engine for drug discovery.
Mechanism of Action (MoA) Elucidation: A significant challenge is to quickly determine how a hit compound exerts its biological effect. Innovative HTS approaches are being developed to provide early insights into the MoA. For example, a large-scale HTS program using a unique double-reporter system identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as potent antibacterial agents and simultaneously provided clues about their mechanism, suggesting an effect on translation. nih.gov
Miniaturization and Automation: Further miniaturization of assay volumes and increased automation will reduce costs and increase the speed of screening, allowing larger and more diverse chemical libraries to be evaluated more efficiently.
Deeper Integration of Computational Chemistry for Predictive Design
Computational chemistry and in silico modeling are now integral to the drug discovery process, offering powerful predictive capabilities that can guide synthesis and testing, thereby saving considerable time and resources.
Key areas of integration include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. It is widely used to rationalize the activity of pyrrolopyridine derivatives and to design new compounds with improved binding affinity. Docking studies have been instrumental in developing inhibitors for targets such as tubulin and cyclooxygenase-2 (COX-2). nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are used to predict the activity of unsynthesized compounds, helping to prioritize which derivatives to synthesize.
Predictive Pharmacokinetics (ADME): Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. This helps to identify compounds with favorable drug-like properties and avoid late-stage failures. nih.gov
Quantum Mechanics: Methods like Density Functional Theory (DFT) can elucidate the electronic structure and reactivity of molecules, providing insights that can guide the design of novel synthetic reactions and help explain ligand-receptor interactions on a fundamental level. rsc.org
Investigation of Emerging Biological Targets and Mechanistic Modalities
The pyrrolopyridine scaffold has demonstrated a remarkable breadth of biological activity, and research continues to uncover new therapeutic applications and molecular targets. The versatility of this core structure allows it to be tailored to interact with a wide range of biological molecules. nih.govjuniperpublishers.com
Prominent and emerging targets include:
Protein Kinases: This remains the most significant target class for pyrrolopyridine derivatives. They have been developed as potent inhibitors of numerous kinases involved in cancer and inflammation, including Fibroblast Growth Factor Receptors (FGFRs), B-RAF, Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8). rsc.orgnih.govnih.govacs.org
Anticancer Targets Beyond Kinases: Research has expanded to other anticancer mechanisms. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov
Antibacterial Agents: With the growing threat of antibiotic resistance, there is an urgent need for new antibacterial agents. The discovery of pyrrolo[3,2-b]pyridines with activity against resistant strains of E. coli highlights a promising avenue for future research. nih.govnih.gov
Metabolic Enzymes: Derivatives have been designed as inhibitors of enzymes involved in metabolic diseases. Notably, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as orally available inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key regulator of fatty acid synthesis with implications for cancer and metabolic disorders. nih.gov
Table 1: Selected Biological Activities of Functionalized Pyrrolopyridine Derivatives
| Pyrrolopyridine Isomer | Derivative Type | Biological Target / Activity | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-b]pyridine | Diarylureas and amides | Antiproliferative (A375 melanoma) | Potent activity, some superior to Sorafenib | nih.gov |
| Pyrrolo[2,3-b]pyridine | Substituted 1H-pyrrolo[2,3-b]pyridines | FGFR1 Kinase Inhibition | 7 nM (Compound 4h) | rsc.orgrsc.org |
| Pyrrolo[2,3-b]pyridine | Substituted 1H-pyrrolo[2,3-b]pyridines | V600E B-RAF Kinase Inhibition | 0.080 µM (Compound 35) | nih.gov |
| Pyrrolo[3,2-c]pyridine | 6-aryl-1-(3,4,5-trimethoxyphenyl) | Antiproliferative (HeLa cells) | 0.12 µM (Compound 10t) | nih.gov |
| Pyrrolo[2,3-b]pyridine | Substituted 1H-pyrrolo[2,3-b]pyridines | GSK-3β Inhibition | 0.22 nM (Compound 41) | nih.gov |
Expanding the Scope of Pyrrolo[3,2-b]pyridine Chemistry through Innovative Strategies
To unlock the full potential of the pyrrolopyridine scaffold, chemists are employing innovative, overarching strategies that aim to create novel molecular frameworks with unique properties.
Future-forward approaches include:
Scaffold Hopping and Molecular Hybridization: These rational drug design strategies involve replacing the core of a known active molecule with a bioisosteric scaffold (scaffold hopping) or combining pharmacophoric elements from different molecules (hybridization). These techniques have been successfully used to design novel kinase inhibitors based on pyrrolopyrimidine and pyridine (B92270) scaffolds, aiming to improve potency, selectivity, and pharmacokinetic profiles. mdpi.com
Diversity-Oriented Synthesis (DOS): DOS aims to generate collections of structurally diverse small molecules, in contrast to traditional library synthesis which often focuses on minor variations of a single scaffold. Applying DOS principles to pyrrolopyridine chemistry could lead to the discovery of compounds with entirely new biological functions.
Applications in Materials Science: While the primary focus has been on medicinal chemistry, the unique photophysical properties of fused heterocyclic systems suggest potential applications in materials science. Research on the structurally related pyrrolo[3,2-b]pyrrole core has yielded dyes with deep red emission and interesting two-photon absorption properties, indicating that functionalized pyrrolo[3,2-b]pyridines could be explored for use as fluorescent probes, sensors, or components in organic electronics. rsc.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine, and how can purity be ensured?
- Methodology : A common approach involves halogenation of the pyrrolopyridine core using brominating agents like N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) under controlled conditions. For example, NBS (2.45 mmol) was added to 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (2.45 mmol) in DCM, yielding 76% after purification via silica gel chromatography . Purity is validated using HPLC (>95%) and NMR to confirm absence of byproducts .
Q. How is the structural identity of this compound confirmed?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For related brominated heterocycles, XRD data revealed planar molecular geometries and hydrogen-bonded dimers, with R factors <0.08 . Complementary techniques include H/C NMR and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .
Q. What safety precautions are required when handling this compound?
- Guidelines : Avoid inhalation or skin contact due to uncharacterized toxicity. Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C in dark, airtight containers prevents degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in bromination reactions?
- Data-Driven Approach : Compare methods using NaH/MeI vs. NBS. Method A (NaH/MeI in DMF) achieved 88% yield for a methylated analog, while Method B (NBS in DCM) gave 76% for bromination . Kinetic studies suggest temperature control (0°C to RT gradients) and stoichiometric adjustments (1:1.2 substrate:NBS ratio) minimize side reactions .
Q. What analytical strategies resolve contradictions in reported spectroscopic data?
- Case Study : Discrepancies in H NMR chemical shifts may arise from solvent polarity or impurities. For example, methyl group signals in pyrrolopyridines vary by 0.1–0.3 ppm in DMSO-d6 vs. CDCl3. Cross-validation with LC-MS and IR spectroscopy helps resolve ambiguities .
Q. How does bromine substitution impact the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom at position 6 acts as a leaving group, enabling Suzuki-Miyaura couplings. For analogs, Pd-catalyzed coupling with aryl boronic acids achieved >80% yield under inert atmospheres . Steric hindrance from the pyrrolopyridine scaffold may require tailored catalysts (e.g., XPhos Pd G3) .
Q. What strategies mitigate impurities during large-scale synthesis?
- Process Chemistry : Recrystallization from ethanol/water mixtures removes polar byproducts. For non-polar impurities, gradient elution in column chromatography (e.g., CHCl:MeOH 99:1 to 95:5) is effective . Purity thresholds (>98%) are confirmed via GC-MS .
Methodological Challenges
Q. How to address low solubility in aqueous buffers for biological assays?
- Solution : Use co-solvents like DMSO (≤10% v/v) or formulate as nanoparticles. For a related brominated pyrazolo[3,4-d]pyrimidine, sonication in PBS with 0.1% Tween-80 improved solubility to 1.5 mM .
Q. What computational tools predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
